molecular formula C7H9F2NO2 B6284859 3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol CAS No. 1337335-80-4

3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol

Cat. No. B6284859
CAS RN: 1337335-80-4
M. Wt: 177.1
InChI Key:
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Description

3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol (ADFPF) is a synthetic compound with a wide range of applications in scientific research. It is a member of the difluoropropanol family of compounds, and is widely used in a variety of laboratory experiments. ADFPF has been found to possess a variety of biochemical and physiological effects due to its unique chemical structure, and is used to study a variety of biological processes.

Scientific Research Applications

3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol has a variety of scientific research applications due to its unique chemical structure and properties. It is widely used in the study of enzyme inhibition, as it has been found to inhibit the activity of a variety of enzymes. This compound has also been used to study the effects of drug metabolism, as it has been found to inhibit the metabolism of certain drugs. In addition, this compound has been used to study the effects of oxidative stress, as it has been found to be a potent antioxidant. Finally, this compound has been used to study the effects of membrane transport, as it has been found to be a potent inhibitor of membrane transport proteins.

Mechanism of Action

The mechanism of action of 3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol is not fully understood, however it is believed to be due to its unique chemical structure. This compound is an amphiphilic molecule, meaning it has both hydrophobic and hydrophilic regions. This allows it to interact with both hydrophobic and hydrophilic regions of proteins, leading to inhibition of the activity of the protein. In addition, this compound has been found to interact with the active site of enzymes, leading to inhibition of their activity. Finally, this compound has been found to interact with membrane transport proteins, leading to inhibition of their activity.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, leading to a decrease in their activity. In addition, this compound has been found to inhibit the metabolism of certain drugs, leading to an increase in their bioavailability. Finally, this compound has been found to be a potent antioxidant, leading to a decrease in oxidative stress.

Advantages and Limitations for Lab Experiments

3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol has a variety of advantages and limitations for lab experiments. One of the main advantages of using this compound is that it is a relatively inexpensive compound, making it an ideal choice for a variety of experiments. In addition, this compound is a relatively stable compound, making it easy to store and use in experiments. Finally, this compound has a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.
However, there are also some limitations to using this compound in experiments. One of the main limitations is that it is a relatively new compound, and as such, there is still limited information available about its effects and mechanism of action. In addition, this compound is a relatively potent compound, and as such, it should be used with caution in experiments. Finally, this compound is a relatively reactive compound, and as such, it should be handled with care in experiments.

Future Directions

Given the unique chemical structure and properties of 3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol, there are a variety of potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of this compound, in order to better understand its mechanism of action. In addition, further research could be done to explore the potential applications of this compound in drug metabolism and membrane transport. Finally, further research could be done to explore the potential therapeutic applications of this compound, such as in the treatment of oxidative stress and enzyme inhibition.

Synthesis Methods

3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol is synthesized using a variety of methods, including a reaction between 2,2-difluoro-3-(furan-2-yl)propan-1-ol and amine. In this reaction, the amine is added to the 2,2-difluoro-3-(furan-2-yl)propan-1-ol, and the resulting product is this compound. This reaction is typically carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. Other methods of synthesis include the reaction between 2,2-difluoro-3-(furan-2-yl)propan-1-ol and an alkyl halide, or the reaction between 2,2-difluoro-3-(furan-2-yl)propan-1-ol and an aldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol involves the reaction of 2,2-difluoro-3-(furan-2-yl)propanal with hydroxylamine followed by reduction with sodium borohydride and subsequent reaction with ammonia.", "Starting Materials": [ "2,2-difluoro-3-(furan-2-yl)propanal", "Hydroxylamine", "Sodium borohydride", "Ammonia" ], "Reaction": [ "Step 1: Reaction of 2,2-difluoro-3-(furan-2-yl)propanal with hydroxylamine in the presence of a catalyst to form 3-(furan-2-yl)-2,2-difluoropropanal oxime.", "Step 2: Reduction of 3-(furan-2-yl)-2,2-difluoropropanal oxime with sodium borohydride to form 3-(furan-2-yl)-2,2-difluoropropanal amine.", "Step 3: Reaction of 3-(furan-2-yl)-2,2-difluoropropanal amine with ammonia in the presence of a catalyst to form 3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol." ] }

CAS RN

1337335-80-4

Molecular Formula

C7H9F2NO2

Molecular Weight

177.1

Purity

95

Origin of Product

United States

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